molecular formula C22H18ClNO4 B2905299 5-(2-(4-chlorophenyl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one CAS No. 898465-73-1

5-(2-(4-chlorophenyl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one

Cat. No.: B2905299
CAS No.: 898465-73-1
M. Wt: 395.84
InChI Key: OBYQPJHMSAMXBB-UHFFFAOYSA-N
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Description

“5-(2-(4-chlorophenyl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one” is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(2-(4-chlorophenyl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyran-4-one core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the indolin-1-ylmethyl group: This step may involve a nucleophilic substitution reaction where an indole derivative reacts with a suitable electrophile.

    Attachment of the 4-chlorophenyl-2-oxoethoxy group: This could be accomplished through an etherification reaction, where a chlorophenyl derivative is reacted with an appropriate oxoethoxy precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or pyran-4-one moieties.

    Reduction: Reduction reactions could target the carbonyl groups present in the structure.

    Substitution: The aromatic rings in the compound may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific substitution reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand or catalyst in various organic reactions.

Biology

    Biochemical Studies: Used as a probe or tool in biochemical assays.

Medicine

    Therapeutic Agents: If the compound shows pharmacological activity, it could be developed into a therapeutic agent for treating various diseases.

Industry

    Materials Science: Potential use in the development of new materials with specific properties.

    Chemical Manufacturing: Used as a precursor or intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of “5-(2-(4-chlorophenyl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one” would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: The pathways affected would depend on the biological context, such as signal transduction pathways in cells.

Comparison with Similar Compounds

Similar Compounds

    5-(2-(4-chlorophenyl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one derivatives: Compounds with slight modifications to the structure.

    Other pyran-4-one derivatives: Compounds with a similar core structure but different substituents.

    Indole derivatives: Compounds featuring the indole moiety with various functional groups.

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

IUPAC Name

5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2,3-dihydroindol-1-ylmethyl)pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClNO4/c23-17-7-5-16(6-8-17)21(26)13-28-22-14-27-18(11-20(22)25)12-24-10-9-15-3-1-2-4-19(15)24/h1-8,11,14H,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYQPJHMSAMXBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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